molecular formula C13H13NOS B8748068 N-(2-(thiophen-3-yl)ethyl)benzamide

N-(2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B8748068
M. Wt: 231.32 g/mol
InChI Key: MNOFYPUPQYWILK-UHFFFAOYSA-N
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Description

N-(2-(Thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a thiophene-substituted ethylamine moiety. Structurally, it consists of a benzamide core linked via an ethyl chain to a thiophen-3-yl group. Its synthesis likely follows standard acylation protocols, such as reacting benzoyl chloride with 2-(thiophen-3-yl)ethylamine, analogous to methods described for similar compounds .

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N-(2-thiophen-3-ylethyl)benzamide

InChI

InChI=1S/C13H13NOS/c15-13(12-4-2-1-3-5-12)14-8-6-11-7-9-16-10-11/h1-5,7,9-10H,6,8H2,(H,14,15)

InChI Key

MNOFYPUPQYWILK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(2-(thiophen-3-yl)ethyl)benzamide and related benzamide derivatives:

Compound Name Structural Features Synthesis Method Yield Key Properties/Applications Reference
This compound (Target) Benzamide + ethyl-thiophene (no additional substituents) Likely via benzoyl chloride + 2-(thiophen-3-yl)ethylamine N/A Simpler structure; potential for receptor binding due to thiophene
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide + ethyl-3,4-dimethoxyphenyl Benzoyl chloride + 3,4-dimethoxyphenethylamine (30 min reaction) 80% Crystalline; characterized by NMR, X-ray; potential for functionalization studies
N-(2-Phenethyl)benzamide Benzamide + ethyl-phenyl (isolated from Litsea garrettii) Natural product isolation N/A Demonstrates bioavailability in plant sources; phenyl vs. thiophene electronic differences
N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide 4-Thiophenyl-benzamide + extended ethyl-piperazine-chlorophenyl chain Multi-step: bromoethoxy intermediate + piperazine derivative 48% D3 receptor ligand; complex structure with high molecular weight
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide 4-Thiophenyl-benzamide + bromoethoxy-ethyl chain Benzoyl chloride + bromoethoxy-ethylamine (48 hr reaction) 63% Intermediate for piperazine derivatives; characterized by NMR, MS

Key Observations:

Structural Complexity and Functional Groups: The target compound is simpler than derivatives with extended chains (e.g., piperazine-linked compounds), which may improve synthetic accessibility and bioavailability .

Synthesis and Yields :

  • Piperazine-containing derivatives require multi-step synthesis with moderate yields (27–55%), whereas simpler analogs (e.g., Rip-B) achieve higher yields (80%) via direct acylation .
  • Bromoethoxy intermediates (e.g., ) serve as versatile precursors for further functionalization .

Biological Relevance: Piperazine-linked thiophene-benzamides exhibit affinity for D3 dopamine receptors, suggesting the target compound could be optimized for similar applications .

Research Findings and Implications

  • Structural Characterization : Compounds like Rip-B and piperazine derivatives were validated via NMR, MS, and X-ray crystallography, establishing reliable protocols for confirming the target compound’s structure .
  • Pharmacological Potential: Benzamides with directing groups (e.g., N,O-bidentate in ) or receptor-binding moieties (e.g., sigma ligands in ) underscore the scaffold’s versatility in drug design .
  • Synthetic Challenges : Extended alkyl chains (e.g., bromoethoxy-piperazine) introduce steric hindrance, necessitating longer reaction times and reducing yields compared to simpler analogs .

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